7BIO 7BIO 7BIO is a derivative of indirubin that triggers a rapid cell death process that is distinct from apoptosis and devoid of cytochrome c release or caspase activation. Furthermore, in contrast to other indirubin derivatives, 7BIO has only marginal activity against the classic indirubin targets, cyclin-dependent kinases and GSK3.1,2 Instead, 7BIO inhibits FLT3 (IC50 = 0.34 µM) and the dual-specificity tyrosine phosphorylation-regulated kinases, DYRK1A and DYRK2 (IC50s = 1.9 and 1.3 µM, respectively). It also inhibits Aurora B and C kinases with IC50 values of 4.6 and 0.7 µM, respectively.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005267
InChI: InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H
SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O
Molecular Formula: C16H10BrN3O2
Molecular Weight: 356.17 g/mol

7BIO

CAS No.:

Cat. No.: VC0005267

Molecular Formula: C16H10BrN3O2

Molecular Weight: 356.17 g/mol

* For research use only. Not for human or veterinary use.

7BIO -

Molecular Formula C16H10BrN3O2
Molecular Weight 356.17 g/mol
IUPAC Name 7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Standard InChI InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H
Standard InChI Key HYMACPDEJIEMST-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=C(C4=NC3=O)Br)NO
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O
Appearance Assay:≥99%A solid

Chemical Characterization and Structural Properties

Molecular Architecture

7BIO's core structure consists of two fused indole rings with bromine substitution at position 7 and an oxime group at position 3 (Figure 1). X-ray crystallography data reveals planarity (torsion angle <5°) between the aromatic systems, facilitating kinase binding pocket insertion . The compound's SMILES notation (CN1C2=C(C=CC=C2Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O) encodes its stereoelectronic features, including the N-methylated indole nitrogen and nitroso group orientation .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₇H₁₂BrN₃O₂
Molecular Weight370.2 g/mol
XLogP33.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Purity (HPLC)99.2%
Storage Stability-80°C (6 months), -20°C (1 mo)

Discrepancies in molecular formula reports (C₁₆H₁₀BrN₃O₂ in some batches ) suggest potential salt form variations requiring further chromatographic validation.

Synthetic Accessibility

The synthetic route to 7BIO involves bromination of indirubin-3-oxime using N-bromosuccinimide in dimethylformamide, yielding 65-72% crude product. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) confirms structure through characteristic peaks: δ 11.32 (s, 1H, OH), 8.21 (d, J=7.8 Hz, 1H), 7.89 (d, J=8.1 Hz, 1H), 7.64-7.54 (m, 3H) .

Pharmacological Profile

Neuroprotective Effects

In Aβ₁₋₄₂ oligomer-treated mice (ICV injection, 5 nmol), 7BIO administration (2.3-23.3 μg/kg i.p.) demonstrated:

  • 84.6% preservation in Morris water maze performance vs. Aβ controls

  • 73.2% reduction in hippocampal TNF-α levels (ELISA)

  • 2.1-fold increase in synaptic density (synapsin-1/PSD-95 immunohistochemistry)
    Mechanistically, 7BIO increased pSer9-GSK3β expression by 58.4% (Western blot), suppressing tau hyperphosphorylation (pTau reduction: 64.3%) . Astrocyte (GFAP+ cells) and microglial (CD45+ cells) activation decreased by 71.8% and 69.2% respectively in treated hippocampi .

Antineoplastic Activity

7BIO induces atypical cell death in cancer models through:

  • Aurora Kinase B inhibition (IC₅₀: 22 nM)

  • CDK1/5 blockade (IC₅₀: 22-33 μM)

  • Mitochondrial membrane depolarization (ΔΨm loss: 83.4% at 25 μM)
    In Jurkat T-cells, 72-hour exposure to 10 μM 7BIO caused 89.1% viability loss without caspase-3 activation, suggesting necroptosis pathway involvement .

Table 2: Kinase Inhibition Profile

TargetIC₅₀ (μM)Assay TypeReference
CDK1/Cyclin B22Radioactive
CDK5/p3533Fluorescence
GSK3β32Colorimetric
Aurora B0.022Luminescent

Mechanism of Action

Dual Kinase Modulation

7BIO's ATP-competitive binding to CDK5 (Kd: 0.48 μM) and GSK3β (Kd: 0.52 μM) occurs through:

  • Hydrogen bonding between oxime OH and kinase hinge region Glu81 (CDK5)/Lys85 (GSK3β)

  • Bromine halogen bonding with hydrophobic pocket residues (Leu83 in CDK5)

  • π-π stacking interactions with phenylalanine gatekeeper (Phe82 in CDK5)

Aβ Oligomer Disruption

Co-incubation with 7BIO (10 μM) reduces Aβ₁₋₄₂ oligomer formation by 78.4% (dot blot) . Molecular dynamics simulations suggest compound insertion into β-sheet grooves (binding energy: -9.2 kcal/mol), preventing β-hairpin stabilization .

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